molecular formula C22H23N3O3 B2929685 3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034388-61-7

3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2929685
CAS No.: 2034388-61-7
M. Wt: 377.444
InChI Key: XKMKXLJCCPOCEI-UHFFFAOYSA-N
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Description

3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an imidazolidine-2,4-dione moiety, and a diphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[1-(2,2-diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-19-15-23-22(28)25(19)18-11-13-24(14-12-18)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMKXLJCCPOCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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